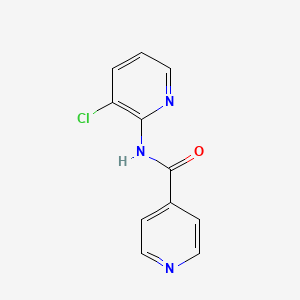![molecular formula C16H26BNO2 B6618755 dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine CAS No. 1613259-74-7](/img/structure/B6618755.png)
dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine, also known as DMTEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. DMTEPA has a wide range of applications in both industrial and scientific research. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical processes. Additionally, it has been used to study the mechanism of action of certain proteins and enzymes, as well as to investigate the biochemical and physiological effects of certain drugs.
Mécanisme D'action
The mechanism of action of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is not fully understood. It is believed to act as a catalyst in the synthesis of organic compounds and as a reagent in biochemical processes. Additionally, it is thought to interact with certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine are not fully understood. However, it has been used to study the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine in laboratory experiments is its low boiling point, which makes it easy to work with. Additionally, it is relatively inexpensive and easily available. However, it is volatile and has a low boiling point, which can make it difficult to store and handle. Additionally, it is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future applications for dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine. It could be used in the synthesis of new polymers or pharmaceuticals, or as a reagent in biochemical processes. Additionally, it could be used to study the mechanism of action of certain proteins and enzymes, or to investigate the biochemical and physiological effects of certain drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine.
Méthodes De Synthèse
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is synthesized from the reaction of dimethylamine and tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl chloride. This reaction is typically performed in a solution of dimethylformamide (DMF) at room temperature. The reaction is exothermic and proceeds rapidly to completion. The product is a colorless, volatile liquid with a pleasant odor.
Applications De Recherche Scientifique
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in biochemical processes, and as a tool to study the mechanism of action of certain proteins and enzymes. Additionally, it has been used to investigate the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-13(8-10-14)11-12-18(5)6/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMSNNGGPBRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

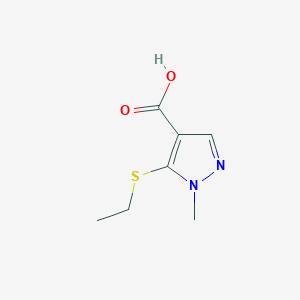
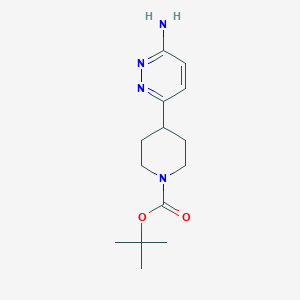
![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
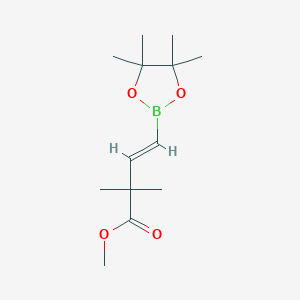
![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)


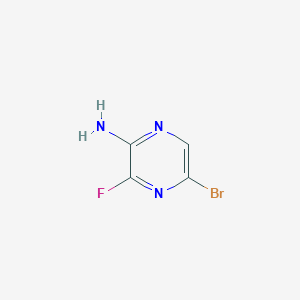
![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)
